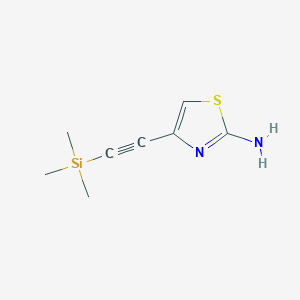

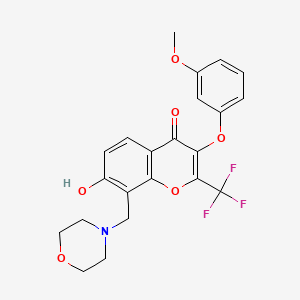

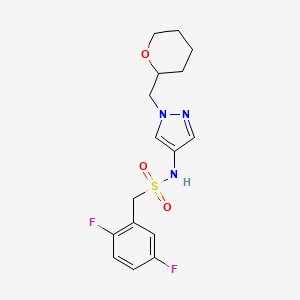

![molecular formula C18H23N3O3 B2964053 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide CAS No. 930061-70-4](/img/structure/B2964053.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antihypertensive Activity

Research into derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, has shown potential in the synthesis of antihypertensive agents. These compounds, when substituted at specific positions, have been evaluated for their effectiveness in lowering blood pressure, showcasing their potential as alpha-adrenergic blockers. Notably, certain derivatives have demonstrated significant activity as alpha 2-adrenoceptor antagonists, suggesting a promising avenue for developing new antihypertensive treatments (Caroon et al., 1981).

Bridged Analogs of Pyrrolizidine Alkaloids

Another fascinating application involves the synthesis of compounds that can be regarded as bridged analogs of pyrrolizidine alkaloids, highlighting a novel approach to creating substances with potential biological activity. This research explores the reaction of specific heterocycles with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to compounds with interesting structural and potentially pharmacological properties (Konovalova et al., 2013).

Gabapentin-base Synthesis

In the realm of synthesizing biologically active compounds, an innovative approach has been developed utilizing gabapentin as a precursor for generating N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and related derivatives. This showcases the versatility of the base structure in producing compounds with potential therapeutic applications, further emphasizing the importance of structural modifications in enhancing biological activity and exploring intramolecular interactions (Amirani Poor et al., 2018).

Supramolecular Arrangements

The study of supramolecular arrangements based on derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane provides insights into the relationship between molecular and crystal structures. This research is vital for understanding how substituents influence supramolecular arrangements, which is crucial for the design of materials with specific physical and chemical properties (Graus et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of inflammation and cell death .

Mode of Action

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby preventing the activation of necroptotic pathways .

Biochemical Pathways

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide affects the necroptotic pathway . Necroptosis is a form of programmed cell death that is driven by RIPK1. By inhibiting RIPK1, this compound prevents the activation of this pathway, thereby preventing cell death .

Result of Action

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide results in a significant anti-necroptotic effect . In a necroptosis model in U937 cells, this compound showed a significant protective effect against cell death .

Analyse Biochimique

Biochemical Properties

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide has been found to interact with various enzymes and proteins. It has been identified as a potent inhibitor of RIPK1, a key enzyme involved in necroptosis . The nature of these interactions is primarily inhibitory, with the compound exhibiting prominent inhibitory activity against RIPK1 .

Cellular Effects

In cellular processes, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide has been shown to have significant effects. It has been observed to have a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that it can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide exerts its effects through binding interactions with biomolecules and inhibition of enzymes. It exhibits prominent inhibitory activity against RIPK1, suggesting that it may bind to this enzyme and inhibit its function .

Propriétés

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXJDDSFXMLMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

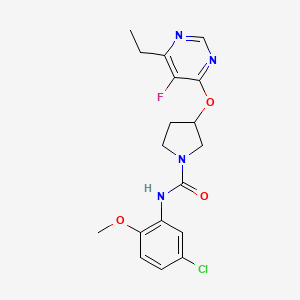

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

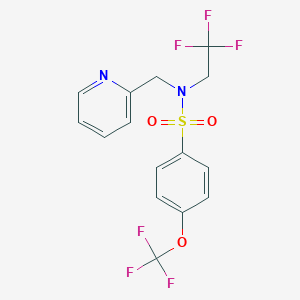

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)